{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes bromine, chlorine, and carbamoyl functional groups.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRTOMLXDDCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the target molecule can be dissected into:
- 2,5-Dichlorobenzoyl chloride : Derived from 2,5-dichlorobenzoic acid via chlorination.
- N-(4-Bromobenzyl)glycolamide : Synthesized from 4-bromobenzylamine and glycolic acid derivatives.
This disconnection aligns with methodologies observed in analogous systems, such as the Pfitzinger reaction for quinoline derivatives and one-pot Friedel-Crafts acylation strategies.
Stepwise Preparation Methods
Synthesis of N-(4-Bromobenzyl)glycolamide
The carbamoylmethyl alcohol intermediate, N-(4-bromobenzyl)glycolamide, is synthesized via nucleophilic acyl substitution. Glycolyl chloride (1.2 equiv) is reacted with 4-bromobenzylamine (1.0 equiv) in anhydrous dichloromethane under nitrogen, with triethylamine (2.5 equiv) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the glycolamide after 4 hours (85% yield, HPLC purity >98%).
Chemical Reactions Analysis
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead candidate in drug discovery due to its biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances lipophilicity, improving membrane permeability and antibacterial efficacy .
- Therapeutic Applications : Its ability to interact with specific molecular targets makes it suitable for further exploration in treating diseases through enzyme inhibition and receptor binding .
Agricultural Science
- Plant Growth Regulation : The compound may act as a herbicide or growth regulator. Research indicates that similar compounds derived from dichlorobenzoic acid influence plant development by modulating hormonal pathways, suggesting potential applications in sustainable agriculture practices .
Materials Science
- Development of New Materials : The unique structure allows for customization in chemical processes, making it a candidate for creating innovative materials with specific properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of dichlorobenzoic acid showed that modifications at the phenyl ring significantly enhanced antibacterial activity. The introduction of the bromine atom was found to increase efficacy against bacterial strains, indicating its potential use in developing new antimicrobial agents.
Case Study 2: Plant Growth Regulation
Research on related compounds demonstrated that they could selectively inhibit weed growth without adversely affecting crop yield. This suggests that derivatives like {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate could play a role in environmentally friendly agricultural practices.
Data Tables
Mechanism of Action
The mechanism by which {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate can be compared with other similar compounds, such as:
Biological Activity
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a derivative of 2,5-dichlorobenzoic acid and incorporates a bromophenyl moiety. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A brominated phenyl group.
- A carbamoyl functional group.
- A dichlorobenzoate moiety.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its pharmacological and toxicological properties. Key findings include:
- Antimicrobial Activity : Studies indicate that derivatives of dichlorobenzoic acid exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Plant Growth Regulation : The methyl ester form of 2,5-dichlorobenzoic acid is known to act as a plant growth regulator. It influences plant development by modulating hormonal pathways, which may extend to derivatives like this compound .
- Toxicological Profile : Toxicological studies have revealed moderate toxicity levels in animal models. For instance, acute inhalation studies on related compounds indicate potential respiratory irritant effects and moderate oral toxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of dichlorobenzoic acid derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of the bromine atom in this compound was found to increase lipophilicity, thereby improving membrane permeability and antibacterial efficacy .
Case Study 2: Plant Growth Regulation
Research on the methyl ester of 2,5-dichlorobenzoic acid showed its effectiveness as a herbicide and growth regulator in agricultural applications. The compound was tested on various crops, revealing that it could selectively inhibit the growth of certain weeds without adversely affecting crop yield. This suggests a promising role for derivatives like this compound in sustainable agriculture practices .
Data Tables
Q & A
Q. How to reconcile discrepancies in reported melting points (37–40°C vs. 38–42°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
